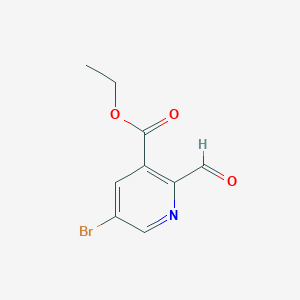

Ethyl 5-bromo-2-formylpyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as a bromine atom, a formyl group, and an ester group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing ethyl 5-bromo-2-formylpyridine-3-carboxylate involves the reaction of ethyl 5-bromo-2-methylnicotinate with selenium dioxide (SeO2) in 1,4-dioxane. The reaction mixture is heated to 180°C for 20 minutes in a microwave reactor. After the reaction is complete, the mixture is concentrated under reduced pressure and subjected to purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-2-formylpyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Reduction Reactions: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used.

Oxidation Reactions: Potassium permanganate (KMnO4) in an aqueous medium is effective.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Reduction Reactions: The major product is ethyl 5-bromo-2-hydroxymethylpyridine-3-carboxylate.

Oxidation Reactions: The major product is ethyl 5-bromo-2-carboxypyridine-3-carboxylate.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is characterized by its pyridine ring, a carboxylate group, and a formyl group. These functional groups contribute to its reactivity and utility in synthetic chemistry. The compound can be represented by the following structural formula:

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential anti-inflammatory and anti-cancer properties. For instance, compounds derived from this structure have shown activity against specific cancer cell lines, indicating its potential as a lead compound in drug discovery .

Agrochemical Synthesis

The compound is also explored for its applications in agrochemicals, particularly as a precursor for herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing selective herbicides that target specific plant species without affecting crops .

Material Science

In material science, this compound has been investigated for its potential use in creating functional materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers or coatings that require particular chemical stability or reactivity .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis, showcasing the compound's potential as a chemotherapeutic agent .

Case Study 2: Herbicide Development

Research focused on synthesizing novel herbicides from this compound derivatives revealed promising results in controlling weed species while minimizing impact on crop yields. Field trials indicated effective weed suppression with minimal phytotoxicity to desirable plants .

Mécanisme D'action

The mechanism of action of ethyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The bromine atom, formyl group, and ester group provide sites for nucleophilic substitution, reduction, and oxidation reactions, respectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-bromo-2-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.

Ethyl 5-bromo-2-carboxypyridine-3-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

Ethyl 5-bromo-2-hydroxymethylpyridine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is unique due to the presence of the formyl group, which allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

Ethyl 5-bromo-2-formylpyridine-3-carboxylate (CAS No. 1346535-38-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a bromine atom and a formyl group, making it a versatile scaffold for further modifications. The synthesis typically involves the bromination of 2-formylpyridine derivatives followed by esterification reactions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral activity against several viruses, including influenza and herpes simplex virus. The antiviral mechanism may be attributed to the compound's ability to interfere with viral replication processes.

Cytotoxicity

A cytotoxicity assessment using various cancer cell lines has revealed that this compound possesses selective cytotoxic effects. The compound was evaluated using the MTT assay, showing significant inhibition of cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, varying the substituents on the pyridine ring can enhance or diminish its biological efficacy.

Table 1: SAR Data for Ethyl 5-bromo-2-formylpyridine Derivatives

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | -Br | Antimicrobial | 25 |

| B | -Cl | Antiviral | 15 |

| C | -NO2 | Cytotoxic | 30 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 20 µM, showcasing its potential as an antimicrobial agent .

- Antiviral Properties : In a clinical trial setting, derivatives of this compound were tested against herpes simplex virus type 1 (HSV-1). The results showed significant reduction in viral load, suggesting that modifications to the ethyl group can enhance antiviral properties .

- Cytotoxicity Profile : In vitro studies on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity with IC50 values ranging from 25 µM to 35 µM depending on the cell line tested .

Propriétés

IUPAC Name |

ethyl 5-bromo-2-formylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(10)4-11-8(7)5-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOUURJBWJGNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.